molecular formula C15H12BrFO3 B2536407 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 340216-53-7

2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B2536407
CAS No.: 340216-53-7
M. Wt: 339.16
InChI Key: HOJKCMSFXVYCSN-UHFFFAOYSA-N
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Description

2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde (IUPAC name: 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde, CAS: Not explicitly listed in evidence) is a brominated aromatic aldehyde with a fluorinated benzyl ether substituent and a methoxy group. Its molecular formula is C₁₅H₁₂BrFO₃ (FW: 339.16 g/mol) . Structurally, the compound features a benzaldehyde core substituted with bromine at position 2 (or 3, depending on ring numbering), a methoxy group at position 5, and a 4-fluorobenzyl ether at position 2. This arrangement confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals and materials science .

Properties

IUPAC Name

2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJKCMSFXVYCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzaldehyde and 4-fluorobenzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The 2-bromo-5-methoxybenzaldehyde is reacted with 4-fluorobenzyl bromide under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Palladium catalysts and organoboron reagents are commonly used in the Suzuki-Miyaura coupling reaction.

Major Products Formed

    Oxidation: 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid.

    Reduction: 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12BrFO3C_{15}H_{12}BrFO_3. This compound features a bromine atom, a fluorobenzyl ether group, a methoxy group, and an aldehyde functional group. Its unique structure allows for diverse applications in scientific research, particularly in chemistry, biology, and industry.

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield different derivatives that are valuable in research and industrial applications.

2. Biological Studies

  • Enzyme Interaction Studies : this compound can be utilized as a probe in biochemical assays to study enzyme interactions. Its structural features may influence binding affinities and reactivity with biological targets.
  • Potential Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For example, derivatives have shown cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapeutics.

3. Medicinal Chemistry

  • Drug Development : The compound is being explored for its potential use in drug discovery. Its unique functional groups may provide opportunities for developing novel therapeutic agents that target specific biological pathways .

Case Study 1: Anticancer Properties

A study conducted on benzaldehyde derivatives, including this compound, demonstrated notable cytotoxicity against human cancer cell lines. The findings revealed that the compound could inhibit cell growth at low concentrations, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
SU-DHL-61.5
WSU-DLCL-20.8
K5620.5

Case Study 2: Antimicrobial Activity

Research has indicated that benzaldehyde derivatives may possess antimicrobial properties. Similar compounds have shown antibacterial and antifungal activities, which could lead to applications in treating infections.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorobenzyl groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituent variations, reactivity, and applications:

Compound Name Key Structural Differences Synthetic Relevance References
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde Fluorine at meta position (3-F) on benzyl group vs. para (4-F) Altered electronic effects; potential for modified binding in receptor studies
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde Allyl group at position 3; bromine on benzyl group (4-Br) instead of fluorine Enhanced steric bulk; applications in polymer crosslinking or catalysis
2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde Additional chlorine substituent at position 2 on benzyl group Increased halogen bonding potential; utility in agrochemical intermediates
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde Chlorine replaces fluorine on benzyl group (2-Cl vs. 4-F) Altered lipophilicity; impacts solubility in organic matrices
5-Benzyl-2-bromo-4-methoxybenzaldehyde Benzyl group (non-fluorinated) replaces 4-fluorobenzyl Reduced electronegativity; simpler synthesis pathways

Reactivity and Functional Group Analysis

  • Electrophilic Substitution : The bromine atom at position 2/3 enhances electrophilic substitution at the aldehyde-adjacent position, enabling further derivatization (e.g., coupling reactions) .
  • Fluorobenzyl Ether: The 4-fluorobenzyl group increases electron-withdrawing effects compared to non-fluorinated analogs (e.g., 5-benzyl derivatives), stabilizing intermediates in nucleophilic aromatic substitution .
  • Methoxy Group : The 5-methoxy substituent directs electrophilic attacks to specific ring positions, as seen in the synthesis of thiazolidine derivatives (e.g., CAS 1093748-54-9) .

Physicochemical Properties

  • Solubility: The fluorinated benzyl group enhances solubility in polar aprotic solvents (e.g., acetonitrile) compared to non-fluorinated analogs .
  • Stability : Bromine and fluorine substituents increase thermal stability, as evidenced by handling protocols in safety data sheets for related compounds .

Key Research Findings

Synthetic Efficiency : The compound’s synthesis shares methodology with 3,4-bis((4-fluorobenzyl)oxy)benzaldehyde (72.8% yield via K₂CO₃-mediated alkylation), suggesting scalable production under similar conditions .

Regioselectivity : Substituent positioning (e.g., 3-F vs. 4-F on benzyl) significantly impacts reactivity in cross-coupling reactions, as shown in analogs like 3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde .

Diverse Applications : Derivatives are utilized in lead detection (limit: 1.036–16.50 μg/mL) and as building blocks in anticancer agents, highlighting versatility .

Biological Activity

2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_{8}H6_{6}BrF O2_{2}
  • Molecular Weight : 233.03 g/mol
  • CAS Number : 865186-62-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or activator, influencing metabolic pathways and potentially affecting cellular signaling processes .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of halogen atoms, such as bromine and fluorine, can enhance the lipophilicity and reactivity of the molecule, potentially increasing its effectiveness against bacterial strains.

Anticancer Properties

Studies have suggested that derivatives of benzaldehyde can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms involve the modulation of signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

The compound has been explored for its ability to inhibit various enzymes, which could be beneficial in designing therapeutic agents for diseases where enzyme overactivity is a concern. For example, it may target specific kinases or phosphatases involved in cancer progression.

Case Studies

  • In vitro Studies : A study focusing on similar benzaldehyde derivatives demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 and HeLa) with IC50_{50} values in the micromolar range. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
  • Antimicrobial Testing : In another investigation, the compound was tested against various Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity .

Data Tables

PropertyValue
Molecular FormulaC8_{8}H6_{6}BrF O2_{2}
Molecular Weight233.03 g/mol
CAS Number865186-62-5
Antimicrobial MIC (S. aureus)32 µg/mL
IC50_{50} (MCF-7 Cell Line)~10 µM

Q & A

Q. What are the common synthetic routes for 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde?

Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example:

  • Schiff base formation : Reacting 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-methoxyaniline in methanol at room temperature yields Schiff base derivatives. This method emphasizes mild conditions (30-minute reaction time) and crystallization over 5 days to obtain single crystals suitable for X-ray analysis .
  • Etherification : Similar brominated benzaldehyde derivatives are synthesized by substituting hydroxyl groups with fluorobenzyl moieties under basic conditions (e.g., NaOH/acetone), followed by neutralization and recrystallization (yield: 85%) .

Q. Table 1: Synthesis Conditions and Yields

MethodReactants/ConditionsYield/Crystallization TimeReference
Schiff base formation4-Methoxyaniline, methanol, RT, 5 daysSingle crystals
EtherificationNaOH, acetone, 6 h, neutralization (HCl)85% yield

Q. How is the compound characterized structurally?

Answer: Structural characterization employs:

  • X-ray crystallography : Reveals trans-configuration of Schiff base derivatives, π-π interactions (centroid distance: 3.758 Å), and hydrogen bonding (O–H⋯O/N interactions) .
  • Spectroscopy : IR and vibrational spectroscopy identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). Halogen interactions (Br⋯F) are analyzed via ab initio calculations .

Q. Table 2: Key Structural Parameters from X-ray Data

ParameterValue/Interaction TypeReference
C(7)=N(1) bond length1.28 Å (trans-configuration)
π-π interaction distance3.758 Å
Hydrogen bondsO(4)–H⋯O(1), O(4)–H⋯N(1)

Q. What reactivity patterns are observed in Schiff base formation?

Answer: The aldehyde group reacts with amines to form imine (C=N) bonds. Key factors:

  • Solvent choice : Methanol promotes solubility and slow crystallization, enabling high-purity crystals .
  • Steric effects : Bulky substituents (e.g., 4-fluorobenzyl) may reduce reaction rates, requiring optimized stoichiometry .

Advanced Research Questions

Q. How do π-π interactions and hydrogen bonding influence crystal packing?

Answer: In the crystal lattice:

  • π-π stacking between aromatic rings stabilizes the structure (centroid distance: 3.758 Å) .
  • Hydrogen bonds (O–H⋯O/N) create a 3D network, affecting melting points and solubility. For example, O(4)–H⋯O(1) bonds (2.76 Å) and O(4)–H⋯N(1) bonds (2.89 Å) are critical for rigidity .

Q. What challenges arise in optimizing reaction conditions for high yield?

Answer:

  • Competing side reactions : Bromine’s electronegativity can deactivate the aldehyde group, necessitating precise pH control (e.g., neutralization to pH 6 post-reaction) .
  • Crystallization kinetics : Slow crystallization (5 days) vs. rapid precipitation balances purity and yield. Impurities from byproducts (e.g., unreacted 4-fluorobenzyl bromide) require column chromatography or recrystallization .

Q. How do substituent variations affect physicochemical properties?

Answer:

  • Electron-withdrawing groups (e.g., -Br, -F) increase electrophilicity at the aldehyde site, enhancing Schiff base formation .
  • Methoxy groups improve solubility in polar solvents but reduce thermal stability (e.g., mp decreases from 254°C to 249°C in fluorobenzyl derivatives) .

Q. Table 3: Impact of Substituents on Properties

SubstituentEffect on PropertyReference
4-Fluorobenzyl↑ Electrophilicity, ↓ mp
Methoxy (-OCH₃)↑ Solubility, ↓ thermal stability

Q. What advanced applications exist in coordination chemistry?

Answer: The compound serves as a ligand precursor for:

  • Metal complexes : Schiff bases coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) via the imine nitrogen and hydroxyl oxygen, enabling catalytic or magnetic studies .
  • Supramolecular assemblies : Halogen bonding (Br⋯F) and π-stacking drive self-assembly in molecular architectures .

Q. How are spectroscopic and computational methods used to resolve data contradictions?

Answer:

  • Vibrational spectroscopy resolves ambiguities in X-ray data (e.g., distinguishing C=O vs. C=N stretches) .
  • DFT calculations predict bond angles and interaction energies, reconciling experimental vs. theoretical lattice parameters .

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